Tembamide: A Comprehensive Technical Guide on its Natural Source, Isolation, and Biological Activity
Tembamide: A Comprehensive Technical Guide on its Natural Source, Isolation, and Biological Activity
Introduction
Tembamide, a naturally occurring benzamide derivative, has been identified in plant species belonging to the Rutaceae family. Specifically, it has been reported in Limonia acidissima L., commonly known as wood apple, and Aegle marmelos, also referred to as bael.[1][2] The presence of Tembamide in these botanicals, which have a history of use in traditional medicine, has prompted interest in its chemical properties and potential biological activities. This technical guide provides a detailed overview of the natural sources of Tembamide, methodologies for its isolation and characterization, and a review of its reported biological effects and potential signaling pathways.
Experimental Protocols
General Methodology for Isolation and Purification
The isolation of Tembamide from its natural sources, such as the bark of Limonia acidissima or leaves of Aegle marmelos, typically involves a multi-step process of extraction and chromatographic purification. While a specific protocol detailing the yield of Tembamide has not been extensively reported, a general workflow can be established based on the successful isolation of other benzamide derivatives from these plants.[3]
1. Plant Material Collection and Preparation: The bark or leaves of the source plant are collected, washed, and shade-dried to preserve the chemical integrity of the constituents. The dried material is then coarsely powdered to increase the surface area for efficient extraction.
2. Extraction: The powdered plant material is subjected to solvent extraction, commonly using methanol or ethanol, in a Soxhlet apparatus. This process is carried out for several hours to ensure exhaustive extraction of the secondary metabolites. The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.
3. Fractionation: The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. This liquid-liquid partitioning separates compounds based on their solubility, with Tembamide and other amides typically concentrating in the moderately polar fractions.
4. Chromatographic Purification: The fraction containing the compound of interest is subjected to further purification using column chromatography. A silica gel stationary phase is commonly employed, with a mobile phase gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate, or chloroform and methanol). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing a similar profile are pooled.
5. Final Purification: Final purification to obtain Tembamide in a pure form is often achieved using preparative High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.
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Caption: General workflow for the isolation of Tembamide.
Structural Elucidation
The structure of isolated Tembamide is confirmed using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques are used to determine the molecular weight and fragmentation pattern of the molecule.[4][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the detailed structure, including the connectivity of atoms and the chemical environment of each proton and carbon.[6][7][8] 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish correlations between protons and carbons.
Quantitative Data
Quantitative data for Tembamide is summarized below. It is important to note that while extraction yields for total extracts from Limonia acidissima and Aegle marmelos are available, specific yields for Tembamide are not well-documented in the literature.[9][10][11][12] The spectroscopic data presented are based on publicly available information for Tembamide and its synthetic analogs.[13]
Table 1: Physicochemical Properties of Tembamide
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇NO₃ | [13] |
| Molecular Weight | 271.31 g/mol | [13] |
| Appearance | Solid | [13] |
| Melting Point | 156 - 157 °C | [13] |
Table 2: Spectroscopic Data for Tembamide
| Technique | Data Summary | Reference |
| ¹H NMR (Predicted) | Aromatic protons (phenyl and substituted phenyl rings), a methoxy group singlet, and signals for the ethyl chain protons, including a methine and a methylene group adjacent to the nitrogen and hydroxyl groups. | |
| ¹³C NMR | Signals corresponding to the carbonyl carbon of the amide, aromatic carbons, the methoxy carbon, and the aliphatic carbons of the ethyl chain. A spectrum is available on PubChem. | [13] |
| Mass Spectrometry | GC-MS data is available on PubChem, showing the expected molecular ion peak and fragmentation pattern consistent with the structure of Tembamide. | [13] |
Biological Activity and Signaling Pathways
Tembamide has been associated with several biological activities, although the underlying molecular mechanisms and specific signaling pathways are not yet fully elucidated. The following sections discuss the reported activities and propose potential signaling pathways based on the actions of related benzamide compounds.
Inhibition of Nitric Oxide Production
Some benzamide derivatives have been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation.[14][15][16] This inhibition is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS). The proposed mechanism involves the modulation of signaling pathways that control iNOS gene expression, such as the NF-κB and MAPK pathways.
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Caption: Proposed inhibition of NO production by Tembamide.
Potential Hypoglycemic Activity
Extracts from plants containing Tembamide have been reported to possess hypoglycemic properties.[17] The molecular mechanisms for such effects in related compounds often involve the modulation of key signaling pathways in glucose metabolism, such as the insulin signaling pathway and the AMPK pathway.[15][18][19][20] These pathways regulate glucose uptake, gluconeogenesis, and insulin sensitivity.
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Caption: Potential signaling pathways for hypoglycemic effect.
Adrenaline-like Activity
The reported adrenaline-like activity of Tembamide suggests a potential interaction with adrenergic signaling pathways. Adrenaline (epinephrine) exerts its effects by binding to α- and β-adrenergic receptors, which are G-protein coupled receptors that trigger downstream signaling cascades, including the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[21][22][23][24][25]
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References
- 1. Characterization of antiviral activity of benzamide derivative AH0109 against HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Mechanism of the hypoglycemic effect of stevioside, a glycoside of Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Blocking β-adrenergic receptor signaling enhances the sensitivity of AML to MCL-1 inhibitor S63845 - PubMed [pubmed.ncbi.nlm.nih.gov]
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